Promethazine N-Glucuronide

N-glucuronide urinary excretion H₁ antihistamine metabolism Promethazine pharmacokinetics

Accurate quantification of promethazine N-glucuronide is challenging due to its <1.0% urinary excretion rate, risking peak misassignment without an authentic standard. This quaternary ammonium-linked phase II metabolite is specifically formed by UGT1A4 and UGT2B10, not by CYP-mediated pathways. - **Authentic Reference Standard**: ≥95% purity (HPLC) - eliminates surrogate-induced quantification errors in PK, DDI, and forensic studies. - **Selective Endpoint**: Directly reflects UGT1A4/2B10 inhibition in hepatocyte/recombinant enzyme assays, reducing false negatives in regulatory DDI screening. - **Forensic & ANDA Support**: COA-supported chain-of-custody for DUID casework; meets FDA expectations for metabolite profiling in generic bioequivalence studies.

Molecular Formula C23H28N2O6S
Molecular Weight 460.5 g/mol
Cat. No. B12074402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePromethazine N-Glucuronide
Molecular FormulaC23H28N2O6S
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C4C(C(C(C(O4)C(=O)[O-])O)O)O
InChIInChI=1S/C23H28N2O6S/c1-13(25(2,3)22-20(28)18(26)19(27)21(31-22)23(29)30)12-24-14-8-4-6-10-16(14)32-17-11-7-5-9-15(17)24/h4-11,13,18-22,26-28H,12H2,1-3H3
InChIKeyABNKYMDJQOWLOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Promethazine N-Glucuronide Identity and Reference Standard Overview


Promethazine N-Glucuronide (CAS 137908-81-7), also referred to as promethazine N-β-D-glucuronide, is a quaternary ammonium-linked phase II metabolite of the first-generation H₁ antihistamine promethazine, a phenothiazine derivative used clinically for allergy, nausea, and sedation [1]. The metabolite is formed by hepatic UDP-glucuronosyltransferase (UGT)-mediated N-glucuronidation of the aliphatic tertiary amine moiety on the promethazine side chain, a reaction catalyzed primarily by UGT1A4 and UGT2B10 [2]. Commercially, Promethazine N-Glucuronide is supplied as a high-purity reference standard (typically ≥95% area purity by HPLC) with a molecular formula of C₂₃H₂₈N₂O₆S and a molecular weight of 460.55 g/mol, and is used for analytical method development, method validation, ANDA-supporting quality control, and forensic toxicology confirmations [3]. Its structural identity has been confirmed by direct mass spectrometric and chromatographic comparison against a synthetic authentic standard [1].

1
Reference standard for LC-MS/MS quantification of promethazine N-glucuronide in biological matrices
2
Supports discrimination between phase I (CYP-mediated) and phase II (UGT-mediated) promethazine metabolism
3
Selective probe endpoint for UGT1A4/UGT2B10 activity in in vitro inhibition studies

Why Generic Substitution Fails for Promethazine N-Glucuronide


Promethazine N-glucuronide is not interchangeable with other promethazine metabolites (e.g., promethazine sulfoxide, N-desmethylpromethazine) or with N-glucuronides of other H₁ antihistamines commonly used as analytical surrogates. Quantitative in vivo human data demonstrate that the fraction of an oral promethazine dose excreted as the N-glucuronide is less than 1.0%, a value that places it in a fundamentally different abundance class relative to the N-glucuronides of cyclizine (14.3%), tripelennamine (6.5%), or diphenhydramine (4.0%) [1]. Moreover, promethazine N-glucuronidation is specifically mediated by UGT1A4 and UGT2B10, whereas the major oxidative metabolite promethazine sulfoxide arises via CYP2D6 and CYP2B6 pathways; thus, an N-glucuronide reference standard is required whenever the objective is to discriminate between phase I and phase II promethazine metabolism or to specifically probe UGT-mediated metabolic capacity [2]. Using a non-authentic metabolite standard introduces peak misassignment, inaccurate quantification, and risks erroneous conclusions in pharmacokinetic, pharmacogenetic, and forensic analyses.

N-glucuronide quantification of promethazine
Other H₁ antihistamine N-glucuronides Cyclizine, tripelennamine or diphenhydramine N-glucuronides exhibit >4–14-fold higher excretion fractions; surrogate standards distort trace-level calibration and quantification accuracy.
Phase II-specific metabolic profiling
Promethazine sulfoxide (phase I) standard Sulfoxide reference cannot substitute for the N-glucuronide standard when simultaneous phase I/II quantitation or UGT-specific readouts are required.

Key Differentiators from Comparator Metabolites


Lowest Urinary Excretion Among H1 Antihistamine N-Glucuronides

In a direct head-to-head human study, healthy volunteers received oral doses of nine H₁ antihistamines, and N-glucuronide metabolites were quantified in 36-hour urine collections by HPLC with mass spectrometric confirmation [1]. Promethazine N-glucuronide accounted for less than 1.0% of the administered dose in both volunteers examined, while the N-glucuronides of cyclizine, tripelennamine, and diphenhydramine represented 14.3%, 6.5%, and 4.0% of the dose, respectively. The 14.3-fold (minimum) difference between promethazine N-glucuronide and cyclizine N-glucuronide excretion fractions constitutes the largest inter-drug gap observed in the study [1].

Excretion fraction
Head-to-head
<1.0% of oral dose excreted
Precludes surrogate standard use; authentic promethazine N-glucuronide required for accurate trace-level quantification.
≥14.3-fold lower vs. cyclizine N-glucuronide; human urine data, n=2 per drug.
N-glucuronide urinary excretion H₁ antihistamine metabolism Promethazine pharmacokinetics

Minor Phase II Metabolite Versus Major Phase I Sulfoxide

While promethazine N-glucuronide constitutes <1.0% of an oral dose excreted in urine, promethazine sulfoxide—the product of CYP-mediated S-oxidation—represents approximately 10% of urinary drug-related material over 72 hours [1][2]. This approximately 10-fold difference in abundance means that promethazine N-glucuronide serves as a low-abundance, pathway-selective marker of UGT1A4/UGT2B10 activity, whereas promethazine sulfoxide reflects phase I oxidative metabolism. In analytical method validation contexts, the N-glucuronide standard must therefore be used at substantially lower calibration ranges (typically low ng/mL) compared with the sulfoxide standard [2].

Phase II vs. Phase I
Cross-study comparable
≥10-fold lower than sulfoxide
Authentic N-glucuronide standard mandatory for achieving phase II-specific LLOQ in multi-analyte methods.
Sulfoxide data from separate study; direct head-to-head not available.
Promethazine sulfoxide Metabolite profiling Phase II metabolism

Exclusive Formation by UGT1A4 and UGT2B10 Enzymes

Using optimized in vitro human liver microsome assays with recombinant UGT enzymes, Lu et al. (2017) demonstrated that promethazine is exclusively N-glucuronidated by UGT1A4 and UGT2B10, with no detectable contribution from other UGT isoforms [1]. This enzyme specificity contrasts with the broader CYP involvement in promethazine phase I metabolism, where CYP2D6 and CYP2B6 catalyze sulfoxidation and N-demethylation, respectively. Consequently, promethazine N-glucuronide formation rates in hepatocyte or microsomal assays serve as a functional readout for UGT1A4/UGT2B10 activity, independent of CYP-mediated pathways [1]. In contrast, the N-glucuronides of cyclizine and chlorcyclizine were shown to be substrates for multiple UGTs, including UGT1A3 [1].

UGT isoform specificity
Class-level
Exclusively UGT1A4 & UGT2B10
Cleaner probe endpoint for UGT1A4/2B10 inhibition screens compared to cyclizine N-glucuronide, which also involves UGT1A3.
Recombinant enzyme panel; broader UGT contribution observed for chlorcyclizine analog.
UGT enzyme specificity Promethazine biotransformation In vitro metabolism

Certified Reference Standard Purity and Pharmacopeial Traceability

Commercial suppliers of Promethazine N-Glucuronide reference standards list the minimum purity specification at 95% (area percent by HPLC), with accompanying Certificates of Analysis (COA) and optional traceability to USP or EP pharmacopeial standards [1]. This purity level is consistent with requirements for analytical method validation (AMV) and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) as well as forensic toxicology confirmations [1]. In contrast, many in-class N-glucuronide metabolites of antihistamines (e.g., tripelennamine N-glucuronide) are not available as catalog reference standards with documented pharmacopeial traceability, forcing end-users to rely on custom synthesis with variable purity and extended lead times .

Reference standard purity
Supplier data
≥95% (HPLC), COA provided
Catalog availability eliminates custom synthesis lead time for time-sensitive ANDA or forensic workflows.
Vendor specifications as of 2026; comparator N-glucuronides lack catalog reference standards.
Reference standard purity ANDA compliance Forensic toxicology

Validated Applications for Promethazine N-Glucuronide


LC-MS/MS Method Development for Pharmacokinetic Studies

Given that promethazine N-glucuronide accounts for <1.0% of an administered dose in urine, it challenges assay sensitivity and selectivity. Procuring the authentic reference standard enables accurate calibration at low ng/mL ranges and avoids the false assignment of chromatographic peaks that occurs when using structurally dissimilar surrogate standards [1]. This is critical for clinical pharmacokinetic studies where accurate metabolite profiling informs phenotyping of UGT1A4/UGT2B10 activity.

In Vitro UGT Inhibition Screening as Probe Substrate

The exclusive UGT1A4/UGT2B10-mediated N-glucuronidation of promethazine, as demonstrated by Lu et al. (2017), positions the metabolite as a selective endpoint in hepatocyte or recombinant enzyme assays designed to identify UGT inhibitors [1]. Unlike cyclizine N-glucuronide formation, which is confounded by UGT1A3 contribution, promethazine N-glucuronide formation rates directly reflect UGT1A4/UGT2B10 inhibition, reducing false negatives in regulatory DDI screening panels.

Forensic Confirmation of Promethazine Ingestion

In post-mortem or DUID (Driving Under the Influence of Drugs) casework, promethazine N-glucuronide serves as a confirmatory marker that distinguishes promethazine ingestion from other phenothiazine drugs (e.g., chlorpromazine) that share common phase I metabolites [1]. The commercial availability of a COA-supported reference standard at ≥95% purity meets the evidentiary chain-of-custody requirements for forensic reporting and legal defensibility [2].

ANDA Submission and Bioequivalence Study Support

For ANDA filers developing generic promethazine products, the FDA recommends identification and quantification of major and minor human metabolites. Promethazine N-glucuronide, despite being a minor metabolite (<1.0% dose), must be quantified in bioequivalence studies when the analytical method claims comprehensive metabolite coverage [1]. Procuring the pharmacopeially traceable reference standard ensures that QC data withstand regulatory scrutiny and avoids costly ANDA review cycles delays [2].

Application
Selection Property
Validation Focus
LC-MS/MS method development
Trace metabolite quantification standard
LLOQ and calibration linearity for promethazine N-glucuronide
In vitro UGT inhibition screening
UGT1A4/2B10 substrate specificity
Selective endpoint response vs. multi-UGT substrates
Forensic toxicology confirmation
Certified reference standard identity
Chain-of-custody and evidentiary purity documentation
ANDA bioequivalence support
Minor metabolite profiling standard
Metabolite identification and quantification per regulatory guidance
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